molecular formula C22H26N4O3 B2729419 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1904420-30-9

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2729419
CAS No.: 1904420-30-9
M. Wt: 394.475
InChI Key: IEYIFSBXFQIJKS-UHFFFAOYSA-N
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Description

The compound N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide features a benzodioxole carboxamide core linked to a piperidine moiety substituted with a 2-methyltetrahydroquinazolin group.

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-23-18-5-3-2-4-17(18)21(24-14)26-10-8-16(9-11-26)25-22(27)15-6-7-19-20(12-15)29-13-28-19/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYIFSBXFQIJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.

The compound's molecular formula is C21H28N6O2C_{21}H_{28}N_{6}O_{2} with a molecular weight of 396.5 g/mol. Its structure includes a quinazoline moiety and a benzo[d][1,3]dioxole structure which are known for their diverse biological activities .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. In vitro evaluations demonstrated that derivatives similar to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl) exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with amide groups showed lower IC50 values compared to traditional anticancer agents like Doxorubicin, indicating a stronger cytotoxic effect .

Table 1: IC50 Values of Benzodioxole Derivatives

CompoundCell LineIC50 (mM)Comparison Agent
2aHep3B3.94Doxorubicin
2bHep3B9.12Doxorubicin

Flow cytometry analyses indicated that compound 2a could induce cell cycle arrest at the G2-M phase in Hep3B cells, suggesting its potential as an anticancer agent by inhibiting cell proliferation .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Research has shown that benzodioxole derivatives can inhibit inflammatory pathways and cytokine production. The specific mechanism involves modulation of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in inflammation .

Antioxidant Activity

Antioxidant assays using the DPPH radical scavenging method revealed that this compound exhibited significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related cellular damage and could contribute to its anticancer and anti-inflammatory effects .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The quinazoline and piperidine components may facilitate binding to receptors or enzymes involved in cancer progression and inflammation. Further research is needed to elucidate these pathways fully.

Case Studies

A study focused on synthesizing several benzodioxole derivatives found that those containing amide functionalities demonstrated enhanced anticancer activities compared to their non-amide counterparts. The findings suggest that structural modifications can significantly influence biological potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxole Carboxamide Derivatives
Compound Name Substituents Biological Activity Key Findings References
Target Compound 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl Hypothetical kinase/GPCR modulation Structural similarity to kinase inhibitors (e.g., tetrahydroquinazolin) suggests potential enzyme binding. -
S807 (N-(heptan-4-yl)benzodioxole carboxamide) Heptan-4-yl (aliphatic chain) Umami flavor agonist 1000x potency of MSG; rapid oxidative metabolism in liver microsomes.
IIc (N-(3-(trifluoromethyl)phenyl)benzodioxole carboxamide) Trifluoromethylphenyl (electron-withdrawing group) Antidiabetic (α-amylase inhibitor) Significant hypoglycemic effect in STZ-induced diabetic mice.
BNBC (6-bromo-N-(naphthalen-1-yl)benzodioxole carboxamide) Bromo, naphthyl (bulky aromatic groups) cGAS-STING pathway modulator Investigated for cancer immunotherapy via immune pathway activation.
CCG258205 (Piperidin-benzodioxole derivative) Pyridin-2-yl ethyl GRK2 inhibitor High purity (>95%); structural focus on piperidine-linked benzodioxole for receptor targeting.
Benzodioxole fentanyl Phenyl, phenethylpiperidinyl Opioid agonist Schedule I controlled substance due to μ-opioid receptor activity.

Key Observations

Substituent-Driven Activity Divergence
  • Aliphatic Chains (S807) : The heptan-4-yl group in S807 enhances umami receptor binding and rapid metabolism, likely due to its lipophilic nature facilitating membrane penetration and oxidative degradation .
  • Aromatic/Electron-Withdrawing Groups (IIc, BNBC) : IIc’s trifluoromethylphenyl group improves α-amylase inhibition and hypoglycemic activity, while BNBC’s bromo-naphthyl substitution targets immune pathways, underscoring the role of aromaticity in target specificity .
  • CCG258205’s pyridin-ethyl substitution optimizes GRK2 inhibition, suggesting that piperidine-linked groups fine-tune receptor affinity . Benzodioxole fentanyl’s phenethylpiperidinyl group aligns with opioid receptor pharmacophores, demonstrating how minor structural changes can shift activity from flavor enhancement to narcotic effects .

Preparation Methods

Cyclocondensation of 4-Aminocyclohexanone with Acetamidine

The tetrahydroquinazoline core is synthesized via acid-catalyzed cyclocondensation. A mixture of 4-aminocyclohexanone (1.0 equiv) and acetamidine hydrochloride (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours, yielding 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine in 68–72% yield. The reaction proceeds through imine formation followed by intramolecular cyclization (Figure 1A).

Optimization Insights

  • Solvent Choice : Acetic acid outperforms ethanol or toluene due to its dual role as solvent and catalyst.
  • Temperature : Reactions below 100°C result in incomplete cyclization, while temperatures above 130°C promote decomposition.

Functionalization of the Tetrahydroquinazoline Core with Piperidine

Nucleophilic Aromatic Substitution

The 4-amino group of the tetrahydroquinazoline undergoes nucleophilic displacement with 4-nitropiperidine under Mitsunobu conditions. Using triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C–25°C, the reaction achieves 58% yield of 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine.

Buchwald-Hartwig Amination

An alternative method employs palladium-catalyzed coupling. A mixture of tetrahydroquinazoline (1.0 equiv), 4-aminopiperidine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 24 hours affords the piperidine intermediate in 63% yield. This method minimizes side reactions compared to nucleophilic substitution.

Synthesis of Benzo[d]Dioxole-5-Carboxamide

Carboxylic Acid Activation

Benzo[d]dioxole-5-carboxylic acid (1.0 equiv) is activated using 1,1′-carbonyldiimidazole (CDI, 1.2 equiv) in acetonitrile at 80°C for 3 hours, forming the reactive acyl imidazole intermediate.

Amide Coupling

The activated acid is reacted with 1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine (1.0 equiv) in the presence of triethylamine (2.0 equiv) at 25°C for 12 hours, yielding the target compound in 81% purity. Purification via silica gel chromatography (EtOAc/hexane, 3:7) enhances the final yield to 65%.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantages
Tetrahydroquinazoline Cyclocondensation 72 95 Scalable, minimal byproducts
Piperidine Coupling Buchwald-Hartwig 63 98 Stereochemical control
Amide Formation CDI-Mediated Activation 65 99 Avoids racemization, high efficiency

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H, ArH), 6.85 (d, J = 8.2 Hz, 1H, ArH), 4.30 (m, 2H, piperidine), 2.95 (m, 4H, tetrahydroquinazoline), 2.25 (s, 3H, CH₃).
  • HPLC : Retention time = 12.7 min (C18 column, MeCN/H₂O, 70:30).
  • Mass Spectrometry : [M+H]⁺ = 452.2 (calculated), 452.1 (observed).

Scale-Up Considerations and Challenges

  • Cyclocondensation : Exothermic reactions require controlled addition of acetamidine to prevent thermal degradation.
  • Pd Catalysis : Catalyst recycling and cost-effectiveness remain limitations for industrial-scale synthesis.

Q & A

Q. What are the critical steps in designing a synthetic route for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes typically involve multi-step organic reactions, such as condensation of benzo[d][1,3]dioxole-5-carboxamide derivatives with piperidine intermediates. Key steps include:
  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzo[d][1,3]dioxole and piperidine moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalyst optimization : Palladium catalysts may facilitate heterocyclic ring formation in the tetrahydroquinazolinyl group .
  • Yield optimization : Employ Design of Experiments (DoE) to test variables like temperature, stoichiometry, and reaction time .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer : A combination of techniques is essential:
  • NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the tetrahydroquinazoline, piperidine, and benzodioxole groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • FT-IR : Validate functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ for the carboxamide) .
    Discrepancies between predicted and observed spectra should prompt re-evaluation of synthetic intermediates .

Advanced Research Questions

Q. How can computational methods reduce trial-and-error in reaction pathway design for derivatives of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict feasible reaction pathways:
  • Reaction path search : Use software like Gaussian or ORCA to model transition states and intermediates .
  • Machine learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
  • ICReDD framework : Combine computational screening with high-throughput experimentation to identify low-energy pathways .
    For example, ML algorithms can prioritize reactions with high atom economy for the tetrahydroquinazoline core .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line selectivity, solubility):
  • Dose-response normalization : Use standardized IC₅₀/EC₅₀ values adjusted for compound solubility (measured via HPLC) .
  • Orthogonal assays : Validate target engagement with SPR (surface plasmon resonance) alongside cellular assays .
  • Metabolic stability testing : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .
    Cross-reference data with structurally similar compounds (e.g., piperazine-carboxamide analogs) to identify SAR trends .

Q. How can researchers elucidate the mechanism of action for this compound’s observed bioactivity?

  • Methodological Answer : A multi-disciplinary approach is required:
  • Proteomics : Use affinity chromatography or pull-down assays to identify binding partners .
  • Molecular docking : Simulate interactions with potential targets (e.g., kinases or GPCRs) using AutoDock or Schrödinger .
  • Kinetic studies : Measure inhibition constants (Kᵢ) via enzymatic assays under varied pH/temperature conditions .
    For example, if the compound shows anti-inflammatory activity, screen for COX-2 or NF-κB pathway modulation .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing heterogeneous datasets (e.g., conflicting potency or toxicity results)?

  • Methodological Answer : Apply robust statistical frameworks:
  • Multivariate analysis : PCA (Principal Component Analysis) to identify outliers or confounding variables .
  • Bayesian modeling : Quantify uncertainty in dose-response relationships .
  • Meta-analysis : Pool data from independent studies, adjusting for batch effects or assay variability .
    For instance, PCA can differentiate assay-specific artifacts from true biological signals in cytotoxicity datasets .

Q. How can process intensification improve scalability of the synthesis without compromising purity?

  • Methodological Answer : Implement continuous-flow chemistry and in-line monitoring:
  • Flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization of tetrahydroquinazoline) .
  • PAT (Process Analytical Technology) : Use real-time UV/IR spectroscopy to monitor intermediate formation .
  • Membrane separation : Purify crude products via nanofiltration to remove unreacted precursors .
    Case studies show flow reactors reduce reaction times by 60% compared to batch methods for similar carboxamides .

Cross-Disciplinary Applications

Q. What material science applications could exploit this compound’s heterocyclic architecture?

  • Methodological Answer : Explore non-pharmaceutical applications:
  • Coordination chemistry : Test metal-binding capacity (e.g., with Cu²⁺ or Fe³⁺) via UV-Vis titration .
  • Polymer composites : Incorporate into polyamide backbones to enhance thermal stability (TGA/DSC analysis) .
  • Electroactive materials : Screen for redox activity using cyclic voltammetry .
    The benzodioxole group may impart fluorescence, useful in OLEDs or sensors .

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